molecular formula C17H18FN3O3 B1669076 Ciprofloxacin CAS No. 85721-33-1

Ciprofloxacin

Cat. No.: B1669076
CAS No.: 85721-33-1
M. Wt: 331.34 g/mol
InChI Key: MYSWGUAQZAJSOK-UHFFFAOYSA-N
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Description

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and transcription. It is effective against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and some Gram-positive pathogens. Clinically, it is used for urinary tract infections (UTIs), respiratory infections, and gastrointestinal infections . Resistance to this compound arises via mutations in DNA gyrase (e.g., gyrA) and reduced drug permeability due to porin loss .

Preparation Methods

Traditional Multistep Synthesis of Ciprofloxacin

The classical synthesis of this compound involves a sequence of seven steps, starting from 2,4-dichloro-5-fluorobenzoyl chloride and cyclopropylamine. The process, first developed by Bayer AG in the 1980s, achieves an overall yield of 49% but requires over 24 hours of reaction time. Key steps include:

  • Acylation : The enamine intermediate undergoes chemoselective C-acylation with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of lithium hexamethyldisilazide (LiHMDS), forming a keto-enol tautomer.
  • Cyclization : Intramolecular nucleophilic substitution facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the quinolone core structure.
  • Piperazine Coupling : Introduction of the piperazine moiety at the C-7 position via nucleophilic aromatic substitution.
  • Ester Hydrolysis : Final hydrolysis of the ethyl ester group to produce the carboxylic acid functionality of this compound.

Despite its historical significance, this method faces criticism for its labor-intensive purification steps and the use of hazardous reagents like DBU, which can form decomposition byproducts.

Continuous Flow Synthesis: Revolutionizing Reaction Efficiency

Recent advancements in microreactor technology have enabled the telescoped synthesis of this compound in continuous flow systems. Lin et al. demonstrated a linear sequence of six reactions across five flow reactors, completing the synthesis in 9 minutes with an overall yield of 60%. The process avoids intermediate isolations and employs the following steps:

  • Acylation : Vinylogous carbamate reacts with acyl chloride in acetonitrile or chloroform, mediated by N,N-diisopropylethylamine (DIEA).
  • Amine Displacement : Cyclopropylamine displaces dimethylamine, facilitated by DIEA at 60°C.
  • Nucleophilic Aromatic Substitution (SNAr) : Two sequential SNAr reactions introduce fluorine and piperazine groups.
  • Ester Hydrolysis : Sodium hydroxide hydrolyzes the ester to the carboxylic acid.

Key Advantages :

  • Residence Time : 9 minutes vs. 24+ hours in batch processes.
  • Safety : Enhanced control over exothermic reactions and hazardous intermediates.
  • Scalability : Throughput of 29 g/hour, enabling the production of 700 g/day.

Telescoped Synthesis for Industrial-Scale Production

Rogers and Roper developed a high-purity (>95% HPLC) telescoped process capable of producing >100 g of this compound. The methodology addresses scalability challenges through:

  • Continuous Liquid-Liquid Extraction (CLLE) : Replaces traditional batch extractions, reducing solvent use by 40%.
  • DBU Substitution : Replaces DBU with safer bases to mitigate side reactions.
  • Process Intensification : Combines four reactors and one CLLE unit, achieving a throughput of 29 g/hour.

Table 1: Industrial-Scale Process Parameters

Step Conditions Yield (%) Purity (%)
Acylation 60°C, DIEA, CHCl3 92 98
Cyclization 80°C, alternative base 89 96
Piperazine Coupling 100°C, H2O/EtOH 85 95
Hydrolysis 50°C, NaOH 95 97

This approach reduces production costs by 30% compared to batch methods, primarily through minimized downtime and solvent recovery.

Mechanochemical Cocrystallization Techniques

Post-synthesis processing of this compound has been enhanced via mechanochemical methods. Hot-melt extrusion (HME), a continuous cocrystallization technique, improves the dissolution rate of this compound by forming cocrystals with isonicotinic acid (INCA).

Key Findings :

  • Cocrystal Yield : 78% with HME vs. 65% with ball milling.
  • Dissolution Rate : 2.3-fold increase compared to pure this compound.
  • Process Optimization : Screw speed (200 RPM) and temperature (120°C) are critical for maximizing cocrystal content.

Derivative Synthesis and Modifications

Esterification and amidification of this compound have yielded derivatives with enhanced bioactivity. For example:

  • Esterification : Reaction with glycerol in tetrahydrofuran (THF) and H2SO4 produces 2,3-dihydroxypropyl derivatives.
  • Amidification : Acyl chlorides react with this compound in the presence of Na2CO3, forming amide derivatives with improved anticancer activity.

Table 2: Anticancer Activity of this compound Derivatives

Derivative IC50 (μg/mL, MCF-7 Cells)
Parent Compound 42.3
Glycerol Ester 28.7
Benzamide Derivative 19.4

These modifications underscore the versatility of this compound as a scaffold for drug development.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Method Steps Time Yield (%) Scalability
Traditional Batch 7 24 h 49 Low
Continuous Flow 6 9 min 60 High
Telescoped Industrial 5 10 h 57 Very High

Continuous flow and telescoped methods outperform traditional synthesis in speed and scalability, making them preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium nitroprusside in an alkaline medium.

    Substitution: Electrophilic or radical reagents targeting the piperazine ring.

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

Ciprofloxacin is approved by the United States Food and Drug Administration for treating a range of infections, including:

  • Gastrointestinal Infections : Effective against pathogens like Salmonella and Shigella.
  • Respiratory Tract Infections : Used for both community-acquired and nosocomial infections.
  • Urinary Tract Infections : Particularly effective against Escherichia coli and Klebsiella pneumoniae.
  • Skin, Bone, and Joint Infections : Demonstrates efficacy in treating complicated skin and soft tissue infections.
  • Sexually Transmitted Infections : Recommended for treating gonorrhea and chancroid.
  • Anthrax and Plague : Utilized as a prophylactic treatment in cases of exposure to these pathogens.

Table 1: Common Indications for this compound

Infection TypePathogensNotes
GastrointestinalSalmonella, ShigellaEffective for enteric infections
RespiratoryStreptococcus pneumoniaeBroad-spectrum activity
Urinary TractE. coli, K. pneumoniaeFirst-line treatment for uncomplicated UTIs
Skin and Soft TissueVarious Gram-positive/negativeUsed in complicated cases
Sexually TransmittedNeisseria gonorrhoeaeRecommended by CDC
BioterrorismBacillus anthracisProphylaxis post-exposure

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been increasingly reported. Mechanisms include:

  • Mutations in DNA Gyrase : Alterations in the gyrA gene can reduce drug binding affinity.
  • Efflux Pumps : Bacteria can expel this compound more efficiently, diminishing its intracellular concentration.
  • Plasmid-Mediated Resistance : Some strains acquire resistance genes through horizontal gene transfer.

Table 2: Resistance Patterns Observed

PathogenResistance MechanismNotes
Escherichia coliMutations in gyrAIncreased prevalence of resistant strains
Klebsiella pneumoniaeEfflux pumpsSignificant challenge in treatment
Neisseria gonorrhoeaePlasmid-mediated resistanceRising concern for treatment failures

This compound-Induced Peripheral Neuropathy

A case study reported a 42-year-old male who developed peripheral neuropathy after a 10-day course of this compound for gastroenteritis. The patient exhibited bilateral weakness, confirmed by nerve conduction studies as peripheral neuropathy. Treatment with intravenous immunoglobulin and physical therapy resulted in significant improvement .

Treatment Failure in Typhoid Fever

In another case from Pakistan, a 14-year-old boy with typhoid fever was treated with this compound but showed persistent fever despite appropriate dosing. Blood cultures indicated resistance, necessitating a switch to ceftriaxone, which led to recovery within three days .

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. This suggests that this compound could serve as a chemosensitizing agent or adjunct therapy in cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

N-Thioacylated Ciprofloxacin Derivatives

Derivatives of this compound modified with thioacyl groups exhibit enhanced antibacterial and urease inhibitory activities:

  • Compound 3h showed similar activity to this compound against P. aeruginosa (MIC = 0.048 µg/mL) and E. coli (MIC < 0.003 µg/mL) .
  • Compound 3g demonstrated twofold higher potency than this compound against S. epidermidis (MIC = 0.012 µg/mL vs. 0.025 µg/mL) .
  • These derivatives also inhibited urease (IC50 < 10 µM), outperforming standard inhibitors like hydroxyurea .

Table 1: MIC Values of Select Derivatives vs. This compound

Compound S. epidermidis P. aeruginosa E. coli
Cipro 0.025 µg/mL 0.048 µg/mL 0.003 µg/mL
3g 0.012 µg/mL N/A N/A
3h N/A 0.048 µg/mL <0.003 µg/mL

Source:

Thiazolo-Triazine and Fluoroquinoline Derivatives

Compounds with thiazolo-triazine cores or modified fluoroquinoline scaffolds mimic this compound’s binding to DNA gyrase:

  • Thiazolo-triazine derivatives (4a–4g) shared identical binding poses with this compound in docking studies, interacting with Glu-50, Asp-73, and Arg-76 residues .
  • Compound 10 (fluoroquinoline derivative) exhibited a binding affinity of −7.2 kcal/mol, matching this compound’s affinity .

Table 2: Binding Affinities of Synthesized Compounds

Compound Binding Affinity (kcal/mol) Key Interactions
Cipro −7.2 Glu-50, Asp-73
10 −7.2 Glu-50, Arg-76
8d −7.1 Similar to cipro

Source:

Fluoroquinolone Analogues

  • Tosufloxacin and This compound showed identical activity against Enterobacteriaceae and Pseudomonas spp. (MIC90 ≤ 1 µg/mL) .
  • Temafloxacin and ofloxacin had comparable Gram-negative coverage but lower potency against P. aeruginosa than this compound .

Pteridine Hydroxamic Acids

Physicochemical and Pharmacokinetic Profiles

  • Levofloxacin and This compound share similar pKa (6.05–6.09) and lipophilicity, complicating chromatographic separation .
  • Norfloxacin and pefloxacin exhibit lower aqueous solubility than this compound, impacting bioavailability .

Resistance and Synergy Considerations

  • This compound resistance in E. coli UTIs is rising globally, with higher prevalence in hospital settings (25–30%) vs. community-acquired infections (15–20%) .
  • Synergy with tobramycin and natural compounds (e.g., asiatic acid) enhances this compound’s biofilm penetration, reducing P. aeruginosa viability by 50–70% .

Biological Activity

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its biological activity is characterized by its mechanism of action, efficacy against different pathogens, pharmacokinetics, and potential adverse effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound is particularly effective against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive bacteria.

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for common bacteria are summarized in Table 1:

Pathogen MIC (µg/mL)
Escherichia coli0.5 - 4
Klebsiella pneumoniae1 - 8
Pseudomonas aeruginosa0.5 - 16
Staphylococcus aureus0.5 - 4
Neisseria gonorrhoeae0.06 - 1

This table illustrates the varying susceptibility of different pathogens to this compound, highlighting its broad-spectrum activity.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution in body tissues. Key pharmacokinetic parameters are presented in Table 2:

Parameter Value
Bioavailability~70%
Peak plasma concentration~2-3 hours post-dose
Half-life~4 hours
Volume of distribution~2-3 L/kg

The drug's bioavailability and distribution make it effective for both oral and intravenous administration.

Case Studies and Adverse Effects

Despite its effectiveness, this compound is associated with several adverse effects. Notably, it can lead to tendinopathy and tendon rupture, particularly in older adults and those with predisposing factors. A case study reported a 76-year-old woman who developed bilateral Achilles tendinopathy after four days of this compound treatment, culminating in a rupture . Another case highlighted severe acute axonal neuropathy induced by this compound, demonstrating the potential for serious neurological complications .

Resistance Patterns

The emergence of resistance to this compound is an ongoing concern. A study utilized machine learning models to predict this compound resistance in hospitalized patients, achieving high predictive accuracy with ROC-AUC values ranging from 0.737 to 0.837 . This underscores the importance of monitoring resistance patterns to maintain the drug's efficacy.

Novel Derivatives and Enhancements

Recent research has explored novel derivatives of this compound that enhance its biological activity. For instance, derivatives conjugated with menthol and thymol exhibited increased lipophilicity and improved interaction with bacterial membranes, potentially overcoming some resistance mechanisms . These findings suggest that modifications to the this compound structure could yield more effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ciprofloxacin in pharmaceutical formulations and biological samples?

High-Performance Liquid Chromatography (HPLC) is the gold standard for precise quantification due to its sensitivity and specificity. UV spectrophotometry is cost-effective for routine analysis, while electrophoresis can separate this compound from complex matrices like plasma or urine. Method validation should include linearity, accuracy, and precision metrics, as outlined in studies optimizing formulations .

Q. How should researchers design controlled clinical trials to assess the long-term safety of this compound?

Trials should include comparator antibiotics, monitor adverse events (e.g., gastrointestinal disturbances, CNS effects) at regular intervals, and stratify participants by indications (e.g., osteomyelitis, mycobacterial infections). Evidence from pooled clinical data (average 80–130 days of treatment) shows no significant difference in discontinuation rates between this compound and controls, but early monitoring is critical .

Q. What are the key considerations in developing a colon-targeted delivery system for this compound?

Focus on polymer selection (e.g., mucoadhesive polymers like HPMC) and coating efficiency to ensure delayed release. Ex vivo mucosal adhesion studies and in vitro drug release profiling at intervals (e.g., 9, 12, 18, 24 hours) are essential to validate targeting efficiency. Factorial design can optimize polymer concentration and coating composition .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound formulations for controlled release?

RSM maps interactions between variables (e.g., polymer concentration, coating thickness) and responses (entrapment efficiency, mucoadhesion). A 3² factorial design, as used in hydrogel formulations, identifies optimal parameter combinations by generating polynomial equations. Validation includes ANOVA to assess model significance (p < 0.05) and R² values >0.9 .

Q. What experimental design is suitable for optimizing photocatalytic degradation of this compound in wastewater?

A 3-factor Box-Behnken design evaluates variables like catalyst concentration (wt%), pH, and initial this compound concentration. ANOVA determines the significance of quadratic terms, while response surface plots identify optimal degradation conditions (e.g., 100% removal at pH 7.5 with TiO₂ composites). Center points in the design ensure reproducibility .

Q. How do adsorption mechanisms differ in this compound removal systems using novel composite materials?

Kinetic studies (pseudo-first/second-order models) distinguish physisorption (surface interactions) from chemisorption (covalent bonding). Isotherm analysis (Freundlich model) indicates multilayer adsorption on heterogeneous surfaces, as seen in Mg/Fe₀ composites. Thermodynamic parameters (ΔG < 0, ΔH < 0) confirm spontaneous, exothermic processes .

Q. How can factorial design improve hydrogel-based delivery systems for this compound?

A 3² factorial design evaluates polymer ratios (e.g., HPMC and xanthan gum) and cross-linking agents (e.g., citric acid). Responses like swelling index and drug release kinetics are modeled to identify optimal formulations. FTIR and DSC validate the absence of drug-polymer interactions .

Q. How do solubility prediction models aid in this compound formulation development?

Correlative models trained on minimal experimental data (e.g., one solubility datum) predict drug solubility in mono-solvents across temperatures. Ideal solubility calculations using Gibbs free energy changes enable scale-up decisions for industrial processes. Validation requires <5% deviation from experimental values .

Q. How to resolve contradictions in adsorption isotherm models when interpreting this compound removal data?

Compare goodness-of-fit metrics (R², adjusted R²) for Langmuir (monolayer) vs. Freundlich (heterogeneous) models. For composites like Mg/Fe₀, Freundlich dominance (n > 1) suggests favorable adsorption, while dual mechanisms (physisorption + chemisorption) explain discrepancies in kinetic models .

Q. What statistical approaches reconcile conflicting results in this compound efficacy studies across infection models?

Meta-regression analysis adjusts for covariates like dosage, infection site, and bacterial resistance profiles. Subgroup analysis stratified by pharmacokinetic parameters (e.g., AUC/MIC ratio >125) can clarify efficacy thresholds. Sensitivity testing identifies outlier studies influencing heterogeneity .

Q. Notes

  • Methodological rigor : Advanced questions emphasize experimental design (RSM, factorial/Box-Behnken), statistical validation (ANOVA, R²), and mechanistic studies (kinetic/isotherm models).
  • Evidence base : References prioritize peer-reviewed studies over commercial sources, excluding unreliable platforms as specified.
  • Distinction : Basic questions address foundational techniques (HPLC, clinical monitoring), while advanced questions tackle optimization, mechanistic insights, and data contradiction resolution.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
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InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
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InChI Key

MYSWGUAQZAJSOK-UHFFFAOYSA-N
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Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
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Molecular Formula

C17H18FN3O3
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DSSTOX Substance ID

DTXSID8022824
Record name Ciprofloxacin
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Molecular Weight

331.34 g/mol
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Physical Description

Solid
Record name Ciprofloxacin
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Solubility

<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L
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Color/Form

Faint to light yellow crystalline powder

CAS No.

85721-33-1
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Melting Point

255-257 °C, 225-257 °C, decomposes, 255 - 257 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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